Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside involves a series of steps that highlight the compound's role as a versatile intermediate. It has been synthesized through methods that involve the formation of 1-thio-D-mannopyranosides by aralkylation of 2,3,4,6-tetra-O-acetyl-1-thio-alpha-D-mannopyranose followed by O-deacetylation (Durette & Shen, 1980). This process highlights the compound's utility in creating insulin-like and insulin-antagonistic properties for further research and application.
Molecular Structure Analysis
The molecular structure of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside has been elucidated through X-ray crystallography, revealing its orthorhombic system with specific unit cell dimensions. The crystallographic analysis confirms the alpha-anomer configuration of the thiomannoside and indicates the presence of intramolecular and intermolecular hydrogen bonds involving C–H⋯O and C–H⋯S interactions, which are critical for the stability and reactivity of the molecule (Guo et al., 2004).
Scientific Research Applications
Microbial Mannosidases
Microbial mannosidases play a crucial role in breaking down the 1,4-β-mannopyranosyl linkages in hemicelluloses, particularly in softwoods, producing mannose. These enzymes, primarily produced by bacteria and fungi, exhibit activity across a wide pH and temperature range and have significant applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. A comprehensive understanding of microbial mannosidases can greatly enhance their application across various industries (Chauhan & Gupta, 2017).
Synthesis of Potential Inhibitors of Carbohydrate Processing Enzymes
The synthesis of C-glycoside mimetics of glycosylphosphates, glycolipids, glycosyl amino acids, and oligosaccharides is a notable research area. Particularly, the synthesis of analogues of glycosyl glycerols and the attachment of naphthoquinone to the anomeric center of a sugar or the non-reducing end of a different sugar have been pivotal in creating mimics of complex carbohydrates. This synthesis has significant implications in the development of potential inhibitors for carbohydrate processing enzymes, a critical area in medical research (Cipolla, La Ferla, & Nicotra, 1997).
properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19+,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOUAWEMPKIAT-SWBPCFCJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451102 |
Source
|
Record name | Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside | |
CAS RN |
108032-93-5 |
Source
|
Record name | Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.